An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-ethoxyphenylboronic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-ethoxyphenylboronic acid, a key building block in modern synthetic organic chemistry. This document details its structural characteristics, reactivity, and applications, with a focus on providing actionable data and methodologies for professionals in research and development.
Core Chemical Properties
5-Bromo-2-ethoxyphenylboronic acid is a disubstituted phenylboronic acid that serves as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Its structure incorporates a bromine atom and an ethoxy group, offering multiple points for molecular elaboration.
Physical and Chemical Data
The fundamental properties of 5-Bromo-2-ethoxyphenylboronic acid are summarized below. All quantitative data has been compiled from available literature and chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | (5-bromo-2-ethoxyphenyl)boronic acid | [1] |
| CAS Number | 352525-82-7 | [1][2] |
| Molecular Formula | C₈H₁₀BBrO₃ | [1] |
| Molecular Weight | 244.88 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | Data not available. Related compounds: 2-Ethoxyphenylboronic acid (103 °C), 5-Bromo-2-methoxyphenylboronic acid (131 °C). | |
| Boiling Point | Data not available; likely decomposes at high temperatures. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), and other polar organic solvents like Tetrahydrofuran (THF) and Dioxane. Poorly soluble in nonpolar solvents like hexanes. | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-2-ethoxyphenylboronic acid. The following data is based on experimental findings reported in the literature.[3]
Table 1: ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | s | 2H | B(OH)₂ |
| 7.39 | d | 1H | Ar-H |
| 7.29 | dd | 1H | Ar-H |
| 6.94 | d | 1H | Ar-H |
| 4.07 | q | 2H | -OCH₂CH₃ |
| 1.34 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 158.4 | Ar-C-O |
| 135.5 | Ar-C-H |
| 132.8 | Ar-C-H |
| 128.0 (approx.) | Ar-C-B (broad) |
| 116.7 | Ar-C-H |
| 113.1 | Ar-C-Br |
| 64.0 | -OCH₂CH₃ |
| 14.6 | -OCH₂CH₃ |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 5-Bromo-2-ethoxyphenylboronic acid and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of 5-Bromo-2-ethoxyphenylboronic Acid
This protocol is based on established methods for the synthesis of arylboronic acids via ortho-lithiation and boration.
Reaction Scheme:
1-Bromo-4-ethoxybenzene → (5-Bromo-2-ethoxyphenyl)lithium → Di(iso-propyl) 5-bromo-2-ethoxyphenylboronate → 5-Bromo-2-ethoxyphenylboronic acid
Materials:
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1-Bromo-4-ethoxybenzene
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)
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Triisopropyl borate
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Diethyl ether
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Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon), add 1-bromo-4-ethoxybenzene (1.0 eq) dissolved in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at this temperature for 2 hours.
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Boration: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid until the pH is acidic (~pH 2). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 5-Bromo-2-ethoxyphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol details a general procedure for coupling 5-Bromo-2-ethoxyphenylboronic acid with an aryl halide.
Materials:
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5-Bromo-2-ethoxyphenylboronic acid (1.2 eq)
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Aryl Halide (e.g., Iodobenzene) (1.0 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
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Base (e.g., K₂CO₃) (2.0 eq)
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Solvent mixture: 1,4-Dioxane and Water (4:1)
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Ethyl acetate
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Brine
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Sodium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), 5-Bromo-2-ethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon) three times.
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Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualized Workflows and Mechanisms
To further aid researchers, the following diagrams illustrate the core mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
